molecular formula C15H17BrN4O3 B141365 Verongamine CAS No. 150036-88-7

Verongamine

Cat. No. B141365
M. Wt: 381.22 g/mol
InChI Key: MFMMJKGZEGTTSV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Verongamine is a natural product that is isolated from marine sponges of the genus Verongia. It is a cyclic guanidine alkaloid that has been found to exhibit a wide range of biological activities. Verongamine has been studied extensively for its potential use in drug discovery and development.

Mechanism Of Action

The mechanism of action of verongamine is not fully understood, but it is believed to act by binding to specific receptors in the cell membrane. This binding leads to the activation of various signaling pathways, which ultimately results in the biological effects observed.

Biochemical And Physiological Effects

Verongamine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Verongamine has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs.

Advantages And Limitations For Lab Experiments

The advantages of using verongamine in lab experiments include its potent biological activity, its ability to selectively target cancer cells, and its potential use in drug discovery and development. However, the limitations of using verongamine in lab experiments include its limited availability, its complex structure, and the difficulty in synthesizing it.

Future Directions

There are several future directions for the research on verongamine. One direction is the development of new synthetic methods for the production of verongamine. Another direction is the identification of new biological targets for verongamine, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of verongamine in combination with other drugs could enhance its therapeutic potential and reduce its toxicity.

Scientific Research Applications

Verongamine has been extensively studied for its potential use in drug discovery and development. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Verongamine has also been shown to have potent cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

150036-88-7

Product Name

Verongamine

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+

InChI Key

MFMMJKGZEGTTSV-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br

SMILES

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br

synonyms

verongamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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